4-(Difluoromethoxy)cyclohexan-1-ol
Description
Contextualization within Cyclohexanol (B46403) Derivatives in Organic and Medicinal Chemistry
Cyclohexanol and its derivatives are fundamental scaffolds in the world of organic chemistry. nih.govgoogle.com The six-membered aliphatic ring of cyclohexanol provides a versatile and three-dimensional framework that is a common feature in many biologically active molecules and important industrial chemicals. nih.gov These compounds serve as crucial intermediates in the synthesis of a wide array of more complex chemical entities, including pharmaceuticals, plastics, and solvents.
The chemical reactivity of the hydroxyl (-OH) group on the cyclohexane (B81311) ring allows for a variety of transformations, such as oxidation to form cyclohexanones or esterification to produce plasticizers. google.com This reactivity, combined with the conformational flexibility of the cyclohexane ring, makes cyclohexanol derivatives attractive starting points for the construction of intricate molecular architectures. In medicinal chemistry, the cyclohexane ring is often used as a bioisostere for a phenyl ring, offering a non-aromatic, more saturated, and metabolically stable alternative. The incorporation of various substituents onto the cyclohexanol core allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets.
Significance of Difluoromethoxy Moieties in Contemporary Chemical Biology and Drug Discovery
The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in modern drug discovery. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its unique and advantageous properties. The presence of the difluoromethoxy moiety can profoundly influence a molecule's metabolic stability, a critical factor in the development of new drugs. By replacing a more metabolically susceptible methoxy (B1213986) group (-OCH₃) with a difluoromethoxy group, chemists can often prevent or slow down the metabolic breakdown of a drug candidate, potentially leading to a longer duration of action in the body.
Furthermore, the difluoromethoxy group can modulate the lipophilicity (the ability to dissolve in fats and lipids) of a compound. This is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The difluoromethoxy group is considered to have "dynamic lipophilicity," meaning it can adapt its polarity to its environment. This can enhance a molecule's ability to permeate cell membranes and reach its intended biological target. The electronic properties of the difluoromethoxy group can also lead to stronger interactions with target proteins, potentially increasing the potency of a drug.
Scope and Research Trajectories Pertaining to 4-(Difluoromethoxy)cyclohexan-1-ol
This compound is a specific example of a molecule that combines the cyclohexanol framework with the advantageous difluoromethoxy group. While extensive, detailed research focusing solely on this compound is not widely published in mainstream academic literature, its structure suggests its primary role as a specialized building block in organic synthesis, particularly for the creation of more complex molecules aimed at biological targets.
The presence of both a hydroxyl group and a difluoromethoxy group on the cyclohexane ring makes it a bifunctional intermediate. The hydroxyl group provides a reactive handle for further chemical modifications, while the difluoromethoxy group imparts the desirable properties discussed previously. It is likely that this compound is synthesized and used as an intermediate in the development of novel therapeutic agents, where the difluoromethoxy-substituted cyclohexane core is a key structural element for optimizing the pharmacological profile of a lead compound.
Research trajectories for a compound like this compound are therefore intrinsically linked to the larger drug discovery programs it may be a part of. The investigation of this and similar molecules is driven by the ongoing quest for new drugs with improved efficacy, safety, and pharmacokinetic properties. The synthesis and application of such specialized building blocks are crucial steps in the long and complex process of bringing new medicines to fruition.
Chemical Compound Information
| Compound Name |
| This compound |
| Cyclohexanol |
| Cyclohexanone (B45756) |
Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₂F₂O₂ |
| Molecular Weight | 166.17 g/mol |
| CAS Number | 1565472-22-1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c8-7(9)11-6-3-1-5(10)2-4-6/h5-7,10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTXLPLGOPLCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565472-22-1 | |
| Record name | 4-(difluoromethoxy)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Difluoromethoxy Cyclohexan 1 Ol
Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily prepared starting materials (synthetic equivalents). deanfrancispress.comamazonaws.comresearchgate.net This process is guided by known chemical reactions and helps in devising logical and efficient synthetic routes.
For 4-(Difluoromethoxy)cyclohexan-1-ol, two primary disconnection strategies can be envisioned:
Functional Group Interconversion (FGI) and C-O Bond Disconnection: This is the most intuitive approach. The ether and alcohol functionalities are the most apparent sites for disconnection.
Ether C-O Disconnection: The bond between the cyclohexane (B81311) ring oxygen and the difluoromethyl group is a logical point to break. This leads to a cyclohexan-1,4-diol anion synthon and a difluorocarbene or difluoromethyl cation synthon. The synthetic equivalent for the former would be 1,4-cyclohexanediol (B33098), and for the latter, a difluoromethylating agent like chlorodifluoromethane (B1668795) or a difluorocarbene precursor.
Alcohol C-O Disconnection: Alternatively, the alcohol group can be seen as arising from the reduction of a ketone. This FGI approach leads to the precursor 4-(difluoromethoxy)cyclohexan-1-one.
Cyclohexane Ring Disconnection (Diels-Alder Approach): A more advanced strategy involves disconnecting the six-membered ring itself. researchgate.netdeanfrancispress.com A [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for forming cyclohexene (B86901) rings. researchgate.net In a retrosynthetic sense, the cyclohexane ring could be disconnected to reveal a diene and a dienophile. This would be a more complex, convergent approach requiring subsequent modification of the double bond and installation of the functional groups.
These disconnection strategies form the basis for designing both linear and convergent synthetic pathways.
| Disconnection Strategy | Bond(s) Cleaved | Precursor Synthons | Potential Starting Materials (Synthetic Equivalents) |
| C-O Ether Disconnection | C(ring)-O(ether) | 1,4-dihydroxycyclohexane anion, Difluoromethyl cation | 1,4-Cyclohexanediol, Chlorodifluoromethane (CHF₂Cl) |
| FGI (Ketone Reduction) | C-H and O-H at alcohol | 4-(difluoromethoxy)cyclohexan-1-one | 4-(Difluoromethoxy)cyclohexan-1-one |
| Ring Disconnection | C2-C3 and C5-C6 | Substituted 1,3-butadiene, Substituted ethylene | Various complex dienes and dienophiles |
Convergent and Linear Synthesis Routes to this compound
Based on the retrosynthetic analysis, practical synthetic routes can be designed as either linear or convergent sequences.
Multi-step Transformations and Reaction Sequence Optimization
A linear synthesis would involve the sequential modification of a single starting material. A plausible linear route starting from 1,4-cyclohexanediol would require careful optimization to manage the two hydroxyl groups.
Hypothetical Linear Synthesis Sequence:
Monoprotection: Selectively protect one of the two hydroxyl groups of 1,4-cyclohexanediol. This is a critical step to ensure the subsequent difluoromethylation occurs at only one position. Common protecting groups like tert-butyldimethylsilyl (TBDMS) could be used, and reaction conditions would be optimized to maximize the yield of the mono-protected product.
Difluoromethylation: The free hydroxyl group is then converted to the difluoromethoxy ether. This can be achieved by deprotonation with a strong base (e.g., sodium hydride) followed by reaction with a difluoromethylating agent like chlorodifluoromethane.
Deprotection: The protecting group is removed from the second hydroxyl group to yield the final product, this compound.
A convergent synthesis would involve preparing key fragments of the molecule separately before combining them. For instance, a difluoromethoxy-containing fragment could be coupled with a cyclohexane precursor. While potentially more efficient, this approach is often more complex to design for this specific target.
Development of High-Yielding and Atom-Economical Processes
Achieving high yields and atom economy is a central goal in modern synthesis. In the proposed linear route, each step presents an opportunity for optimization.
| Step | Transformation | Typical Reagents | Key Optimization Parameters |
| 1 | Monoprotection of Diol | TBDMSCl, Imidazole | Stoichiometry of reagents, reaction time, temperature |
| 2 | O-Difluoromethylation | NaH, CHF₂Cl | Base strength, temperature control, pressure (for gaseous CHF₂Cl) |
| 3 | Deprotection | Tetrabutylammonium fluoride (B91410) (TBAF) | Solvent, temperature |
Diastereoselective and Enantioselective Synthesis of this compound Isomers
The structure of this compound contains two stereocenters (at C1 and C4), meaning it can exist as different stereoisomers. The relative orientation of the hydroxyl and difluoromethoxy groups determines whether the isomer is cis (both groups on the same face of the ring) or trans (on opposite faces). Each of these diastereomers can also exist as a pair of non-superimposable mirror images, or enantiomers ((1R,4R), (1S,4S), (1R,4S), (1S,4R)). Controlling this stereochemistry is a key challenge.
Chiral Auxiliary-Mediated Asymmetric Syntheses
Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered. researchgate.net
A hypothetical synthesis using a chiral auxiliary could begin with a prochiral precursor like 4-oxocyclohexanone.
Attachment of Auxiliary: The ketone could be converted to an enamine or enolate and reacted with a chiral auxiliary, such as one derived from (S)-1-phenylethylamine or an Evans oxazolidinone. wikipedia.org
Diastereoselective Transformation: The key stereocenter at C1 could be established through a diastereoselective reduction of the ketone. The steric bulk of the chiral auxiliary would block one face of the ketone, forcing the reducing agent (e.g., a hydride) to attack from the opposite face, preferentially forming one diastereomer. researchgate.net
Removal of Auxiliary: The chiral auxiliary is then cleaved from the molecule to yield an enantiomerically enriched this compound.
Organocatalytic and Metal-Catalyzed Enantioselective Approaches
Catalytic enantioselective methods offer a more atom-economical alternative to stoichiometric chiral auxiliaries. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
A highly effective strategy would be the asymmetric reduction of the prochiral ketone, 4-(difluoromethoxy)cyclohexan-1-one.
Metal-Catalyzed Asymmetric Hydrogenation: This approach uses transition metal complexes with chiral ligands. For example, ruthenium or rhodium catalysts bearing chiral phosphine (B1218219) ligands (e.g., BINAP) are highly effective for the enantioselective reduction of ketones to alcohols. nih.gov The choice of catalyst and ligand would be critical in determining the stereochemical outcome.
Organocatalysis: Chiral small organic molecules can also catalyze such reductions. For example, the Corey-Bakshi-Shibata (CBS) reduction uses a proline-derived oxazaborolidine catalyst with a borane (B79455) source to achieve highly enantioselective ketone reductions.
These catalytic methods directly generate the chiral alcohol center with high enantioselectivity, representing a state-of-the-art approach to synthesizing specific isomers of this compound.
| Approach | Catalyst Type | Precursor | Principle | Expected Outcome |
| Asymmetric Hydrogenation | [RuCl₂(BINAP)]₂ | 4-(difluoromethoxy) cyclohexan-1-one | Chiral metal complex delivers hydrogen to one face of the ketone | High enantiomeric excess (>95% ee) of one enantiomer |
| Asymmetric Transfer Hydrogenation | Rhodium or Ruthenium with chiral diamine ligands | 4-(difluoromethoxy) cyclohexan-1-one | Transfer of hydrogen from a source like isopropanol (B130326) or formic acid | High enantiomeric excess, mild reaction conditions |
| CBS Reduction | Chiral oxazaborolidine | 4-(difluoromethoxy) cyclohexan-1-one | Chiral Lewis acid activates the ketone for selective hydride attack | High enantiomeric excess, predictable stereochemistry |
Innovative Fluorination Strategies for Difluoromethoxy Group Installation
The installation of a difluoromethoxy (–OCF₂H) group onto a molecule, specifically onto the cyclohexyl ring to produce this compound, requires specialized reagents and reaction conditions. Modern synthetic chemistry has moved beyond harsh and non-selective methods to more refined strategies that offer greater control and efficiency. These innovative strategies primarily revolve around electrophilic and nucleophilic difluoromethoxy transfer reactions, which allow for the precise introduction of the –OCF₂H moiety.
Electrophilic and Nucleophilic Difluoromethoxy Transfer Reactions
The formation of the ether linkage in this compound can be approached from two distinct mechanistic pathways: electrophilic and nucleophilic reactions.
Electrophilic Difluoromethoxylation: In this approach, the alcohol acts as a nucleophile, attacking an electrophilic source of the "CF₂H" group. A common strategy involves the use of difluoromethyl triflate (HCF₂OTf), a powerful difluoromethylating agent. mdpi.com This reagent can react with an alcohol, such as 4-hydroxycyclohexanone, in the presence of a base to form the difluoromethyl ether. Another emerging class of reagents for direct alcohol difluoromethylation includes electrophilic difluoromethylated sulfonium (B1226848) ylides, which can form alkyl difluoromethyl ethers under mild conditions. researchgate.net
Nucleophilic Difluoromethoxylation: This strategy involves the reaction of a nucleophilic oxygen, typically an alkoxide, with a source of difluorocarbene (:CF₂). Difluorocarbene can be generated from various precursors, such as chlorodifluoromethane (ClCF₂H), although its use is now limited due to its ozone-depleting properties. rsc.org More modern and sustainable difluorocarbene sources are actively being developed. The reaction proceeds via an O-H insertion mechanism where the highly reactive difluorocarbene inserts into the hydroxyl bond of the cyclohexanol (B46403). The choice between cis- and trans-4-(Difluoromethoxy)cyclohexan-1-ol can be influenced by the starting stereochemistry of the cyclohexanol and the reaction conditions.
The table below summarizes key reagents used in these transfer reactions.
| Reagent Type | Example Reagent | Precursor Molecule | General Conditions | Reference |
| Electrophilic | Difluoromethyl triflate (HCF₂OTf) | 4-hydroxycyclohexanol | Aqueous base (e.g., KOH) in MeCN | mdpi.com |
| Electrophilic | Difluoromethylated Sulfonium Ylide | 4-hydroxycyclohexanol | Mild, base-mediated | researchgate.net |
| Nucleophilic | (Diacetoxyiodo)difluoromethyl Phenyl Sulfone | 4-hydroxycyclohexanol | Photoredox catalysis | rsc.org |
| Nucleophilic | Bromodifluoromethane (HCF₂Br) | 4-hydroxycyclohexanol | Nickel/photoredox dual catalysis | rsc.org |
Chemo- and Regioselective Difluoromethoxylation Methods
Achieving selectivity is paramount when synthesizing complex molecules. In the context of this compound, if the starting material were a cyclohexanediol (e.g., cyclohexane-1,4-diol), regioselectivity would be critical to difluoromethylate only one of the two hydroxyl groups.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, a method that difluoromethylates an alcohol without affecting a nearby ester or amide would be considered highly chemoselective. Transition metal catalysis, particularly with iron, has been shown to achieve high chemo- and regioselectivity in various organic transformations, a principle that can be extended to fluorination reactions. nih.gov
Regioselectivity involves controlling the position of the incoming group. In a symmetrical molecule like trans-cyclohexane-1,4-diol, the two hydroxyl groups are equivalent. However, in an unsymmetrical diol, a selective method would be required. This can often be achieved through the use of directing groups or by exploiting subtle electronic or steric differences between the reaction sites. Catalyst-controlled reactions, where the catalyst dictates the site of reaction, are a powerful tool for achieving high regioselectivity. nih.govcore.ac.uk For example, a bulky catalyst might preferentially react with a less sterically hindered hydroxyl group.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. dovepress.comnumberanalytics.com The synthesis of organofluorine compounds, which has traditionally relied on hazardous reagents and solvents, is an area where green chemistry can have a significant impact. cas.cnresearchgate.net
Solvent-Free and Aqueous Reaction Conditions
A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs).
Aqueous Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While fluorination reactions were historically considered incompatible with water, recent advances have demonstrated the feasibility of conducting electrophilic, nucleophilic, and radical fluorinations in aqueous media. rsc.org Performing the difluoromethoxylation of a cyclohexanol precursor in water or a water-cosolvent system would represent a significant green improvement.
Solvent-Free Reactions: An even more advanced approach is to conduct reactions under solvent-free, or "neat," conditions. mdpi.com Efficient fluorination of various organic compounds has been achieved using reagents like Selectfluor™ under solvent-free conditions, often requiring only gentle heating. researchgate.net Such protocols dramatically reduce waste and simplify product purification. mdpi.com
Sustainable Catalyst Systems and Reagent Design
The choice of catalysts and reagents is central to the sustainability of a synthetic process.
Sustainable Catalysts: Many modern cross-coupling and functionalization reactions rely on catalysts based on precious metals like palladium, rhodium, or iridium. A key green objective is to replace these with catalysts based on earth-abundant and less toxic metals such as iron, copper, or molybdenum. digitellinc.comyoutube.com For instance, copper-mediated trifluoromethylation and iron-catalyzed C-H functionalization are becoming increasingly common, offering more sustainable alternatives. nih.govchinesechemsoc.org
Sustainable Reagents: Reagent design focuses on improving safety and atom economy. Traditional fluorinating agents like elemental fluorine (F₂) or hydrofluoric acid (HF) are highly hazardous. numberanalytics.com Modern electrophilic fluorinating reagents like Selectfluor are solids, making them safer and easier to handle. wikipedia.org Furthermore, designing reactions that utilize readily available and non-hazardous starting materials is a core principle. The development of non-ozone-depleting difluorocarbene precursors is a prime example of sustainable reagent design in this field. rsc.org
The following table contrasts traditional and green approaches to fluorination.
| Principle | Traditional Method | Greener Alternative | Benefit | Reference |
| Solvent | Volatile Organic Solvents (e.g., Dichloromethane) | Water or Solvent-Free | Reduced waste, lower toxicity | rsc.orgmdpi.comresearchgate.net |
| Catalyst | Precious Metals (e.g., Palladium, Rhodium) | Earth-Abundant Metals (e.g., Iron, Copper) | Lower cost, reduced toxicity | nih.govdigitellinc.comchinesechemsoc.org |
| Reagent | Hazardous Gases (e.g., F₂, ClCF₂H) | Bench-stable solids (e.g., Selectfluor), Modern Precursors | Improved safety, handling, and environmental profile | rsc.orgwikipedia.org |
Synthetic Utility of this compound as a Versatile Building Block
This compound is not typically an end product but rather a valuable intermediate or building block for the synthesis of more complex molecules. nih.govnih.gov Its utility stems from the combination of three key structural features:
The Cyclohexane Scaffold: This provides a three-dimensional, sp³-rich core, which is increasingly desired in drug discovery to improve properties and explore new chemical space. researchgate.net
The Difluoromethoxy Group: This group acts as a "bioisostere" for other functionalities and is known to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby groups, all of which are critical pharmacokinetic properties. mdpi.comresearchgate.net
The Hydroxyl Group: This functional group serves as a versatile synthetic handle. It can be easily oxidized to a ketone (4-(difluoromethoxy)cyclohexan-1-one), converted into a leaving group for nucleophilic substitution, or used in esterification or etherification reactions to attach the building block to a larger molecular framework.
This building block could be used, for example, in the synthesis of novel enzyme inhibitors, where the difluoromethoxy-cyclohexyl moiety is designed to fit into a specific pocket of a protein target. The hydroxyl group would be the point of attachment for the rest of the pharmacophore. The synthesis of various fluorinated cyclohexanols and their subsequent use in creating derivatives for medicinal chemistry is a well-established strategy. researchgate.netgoogle.com
Conformational Analysis and Stereochemical Elucidation of 4 Difluoromethoxy Cyclohexan 1 Ol
Cyclohexane (B81311) Ring Conformations and Chair-Boat Interconversion Dynamics
The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To alleviate angle and torsional strain, it adopts a number of non-planar conformations, the most stable of which is the "chair" conformation. pressbooks.pub In this arrangement, the carbon-carbon bond angles are approximately 109.5°, close to the ideal tetrahedral angle, and all the hydrogen atoms on adjacent carbons are in a staggered arrangement, minimizing torsional strain. pressbooks.pub
The chair conformation is not static. Through a process called ring flipping or chair-boat interconversion, one chair conformation can transform into another. This process involves the rotation around carbon-carbon single bonds and proceeds through several higher-energy intermediate conformations, including the "boat" and "twist-boat" forms. The energy barrier for this interconversion is relatively low, approximately 45 kJ/mol, allowing for rapid flipping at room temperature. pressbooks.pub
In the chair conformation, the twelve hydrogen atoms (or substituents) on the cyclohexane ring can be classified into two distinct types: axial and equatorial. pressbooks.pub Axial bonds are oriented parallel to the principal axis of the ring, pointing either up or down. Equatorial bonds point outwards from the "equator" of the ring. Upon ring flipping, all axial bonds become equatorial, and all equatorial bonds become axial.
Conformational Preferences of the Difluoromethoxy Substituent
The introduction of a substituent onto the cyclohexane ring disrupts the perfect symmetry and introduces energetic preferences for either an axial or equatorial position. The size and electronic nature of the substituent are key factors in determining this preference. Larger substituents generally prefer the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. sapub.org
Stereoelectronic Effects Governing the Conformation of 4-(Difluoromethoxy)cyclohexan-1-ol
Beyond simple sterics, stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the conformational preferences of substituted cyclohexanes. In this compound, the presence of the electronegative fluorine and oxygen atoms introduces significant electronic effects.
One important stereoelectronic effect is hyperconjugation. This involves the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. In the context of the difluoromethoxy group, there can be hyperconjugation between the C-H or C-C bonding orbitals of the cyclohexane ring and the antibonding orbitals of the C-F and C-O bonds. These interactions can stabilize certain conformations over others.
Spectroscopic Techniques for Conformational Assignment
The determination of the precise three-dimensional structure and conformational preferences of molecules like this compound relies on a variety of powerful spectroscopic techniques.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure and conformation of molecules in solution.
¹H NMR: The chemical shifts of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial environment. Typically, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constants (J-values) between adjacent protons are also diagnostic. The coupling between two axial protons (Jaa) is typically large (8-13 Hz), while the couplings between an axial and an equatorial proton (Jae) and two equatorial protons (Jee) are smaller (2-5 Hz). Analyzing these coupling patterns can provide definitive evidence for the chair conformation and the axial or equatorial disposition of the substituents. For this compound, the signals for the protons on the carbon bearing the hydroxyl group and the difluoromethoxy group would be of particular interest. chemicalbook.com
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by their substitution and the conformation of the ring. The carbon bearing an axial substituent is typically shielded (resonates at a lower ppm) compared to when the substituent is equatorial. hmdb.ca
¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a crucial technique. The chemical shift of the fluorine atoms and their coupling to the proton on the same carbon (¹JFH) and to other protons in the ring would provide valuable information about the electronic environment and conformation of the difluoromethoxy group. rsc.org
Advanced NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all the proton and carbon signals in the molecule. Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of atoms, which is invaluable for confirming stereochemical relationships and conformational preferences. For example, an NOE between an axial proton and the axial protons on the same side of the ring would confirm their spatial relationship.
A hypothetical table of expected NMR data is presented below:
| Technique | Expected Chemical Shift (ppm) | Expected Coupling Constants (Hz) | Interpretation |
| ¹H NMR | Axial Protons: ~1.2-1.6Equatorial Protons: ~1.7-2.1H-C(OH): ~3.5-4.0H-C(OCHF₂): ~3.8-4.2H-CF₂: ~5.8-6.5 | Jaa: 8-13Jae: 2-5Jee: 2-5²JHF: ~50-60 | Distinguishes between axial and equatorial protons. Confirms chair conformation. |
| ¹³C NMR | C-OH: ~65-75C-OCHF₂: ~75-85Other ring carbons: ~25-40 | Indicates the electronic environment of the carbon atoms. | |
| ¹⁹F NMR | -CF₂H: ~ -80 to -100 | ²JFH: ~50-60 | Provides information on the electronic environment of the fluorine atoms. |
Note: These are approximate values and can be influenced by solvent and temperature. carlroth.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. irdg.orgmdpi.com Specific functional groups have characteristic vibrational frequencies, allowing for their identification.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the cyclohexane ring would appear around 2850-3000 cm⁻¹. The C-O stretching vibrations would be observed in the 1000-1300 cm⁻¹ region. The C-F stretching vibrations are typically strong and would be expected in the 1000-1100 cm⁻¹ range. The exact positions of these bands can be subtly influenced by the conformation of the molecule.
A table summarizing the expected vibrational frequencies is provided below:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| C-H Stretch | 2850-3000 | 2850-3000 |
| C-O Stretch | 1000-1300 | Observable |
| C-F Stretch | 1000-1100 (strong) | Observable |
| Cyclohexane Ring Vibrations | Fingerprint region (below 1500) | Fingerprint region (below 1500) |
X-ray Crystallography for Solid-State Conformational Determination
While NMR provides detailed information about the conformation in solution, X-ray crystallography offers a definitive picture of the molecule's structure in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map can be constructed, revealing the precise positions of all the atoms in the molecule.
An X-ray crystal structure of this compound would provide unambiguous evidence for the preferred chair conformation and the axial or equatorial positions of the hydroxyl and difluoromethoxy substituents in the solid state. It would also reveal the precise bond lengths, bond angles, and torsional angles, offering invaluable data to compare with theoretical calculations and solution-state NMR data. The process would first require growing a suitable single crystal of the compound, which can sometimes be a challenging step. nih.gov
Influence of Conformation on Molecular Recognition and Reactivity Profiles
The specific three-dimensional arrangement of atoms in a molecule is not merely a static feature but a dynamic equilibrium that profoundly dictates its interactions with other molecules and its behavior in chemical reactions. For this compound, the conformational equilibrium between the various chair and boat forms, and the axial versus equatorial orientation of the hydroxyl and difluoromethoxy groups, are critical determinants of its molecular recognition and reactivity profiles.
The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain. algoreducation.combyjus.comyoutube.com In a substituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions. The interconversion between two chair conformations, known as ring flipping, results in the exchange of axial and equatorial positions. gmu.edupressbooks.pub The relative stability of these conformers is largely influenced by steric and electronic factors.
Molecular Recognition:
Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is highly sensitive to the shape and electronic properties of the interacting partners. The different conformations of this compound present distinct surfaces for interaction.
For instance, the cis and trans isomers will have fundamentally different recognition profiles. Within each isomer, the conformational equilibrium further modulates these interactions. The equatorial conformer of the trans isomer, with both the hydroxyl and difluoromethoxy groups in the more sterically accessible equatorial positions, would likely exhibit different binding affinities to a biological receptor or a catalyst compared to the less stable diaxial conformer.
The difluoromethoxy group, with its electronegative fluorine atoms, can participate in dipole-dipole interactions and potentially weak hydrogen bonds (C-H···F). The spatial disposition of this group, whether axial or equatorial, will therefore dictate its ability to engage in these interactions. The influence of fluorine on molecular conformation has been a subject of detailed study, revealing that fluorine substitution can have a profound impact. nih.govacs.org Research on related fluorinated methoxycyclohexanes has shown that electrostatic interactions, such as those between polarized C-H bonds and the oxygen of the methoxy (B1213986) group, can lead to counter-intuitive axial preferences, a phenomenon termed a pseudo-anomeric effect. st-andrews.ac.uk
A hypothetical interaction profile for the trans isomer is presented in the table below, highlighting the differences between the diequatorial and diaxial conformers.
| Conformer of trans-4-(Difluoromethoxy)cyclohexan-1-ol | Key Features for Molecular Recognition | Potential Interaction Types |
| Diequatorial | - More sterically accessible OH and OCHF₂ groups. - Lower energy and higher population at equilibrium. | - Stronger intermolecular hydrogen bonding (OH). - Favorable dipole-dipole interactions (OCHF₂). |
| Diaxial | - Sterically hindered OH and OCHF₂ groups. - Potential for 1,3-diaxial interactions leading to higher energy. fiveable.me | - Weaker intermolecular interactions due to steric hindrance. - Possible intramolecular interactions. |
Reactivity Profiles:
The rate and outcome of a chemical reaction are also intrinsically linked to the conformation of the reacting molecule. The accessibility of the reacting groups and the stability of the transition state are key factors.
For reactions involving the hydroxyl group of this compound, such as oxidation to the corresponding ketone or esterification, the reaction rate is expected to be faster for the conformer where the hydroxyl group is in the equatorial position. An equatorial hydroxyl group is less sterically hindered, allowing for easier approach of the reagents. Studies on the acetylation rates of substituted cyclohexanols have demonstrated this principle, providing a kinetic method for conformational analysis. acs.org
Conversely, reactions that proceed through an axial transition state might be favored for the conformer with an axial hydroxyl group, although this is generally less common due to the inherent instability.
The difluoromethoxy group is generally considered to be chemically robust. However, its electronic influence can be transmitted through the cyclohexane ring, potentially affecting the reactivity of the hydroxyl group. The strong electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the oxygen atom in the difluoromethoxy group and, to a lesser extent, influence the acidity of the hydroxyl proton through the carbon framework.
The table below summarizes the expected reactivity differences for the hydroxyl group based on its conformational orientation.
| Orientation of Hydroxyl Group | Steric Accessibility | Expected Relative Reaction Rate (e.g., Esterification) |
| Equatorial | High | Faster |
| Axial | Low | Slower |
Structure Activity Relationship Sar Studies of 4 Difluoromethoxy Cyclohexan 1 Ol Derivatives
Design Rationale for Analogues Based on the 4-(Difluoromethoxy)cyclohexan-1-ol Scaffold
The design of analogues based on the this compound scaffold is predicated on systematically modifying its core components to enhance biological activity, selectivity, and pharmacokinetic properties. The difluoromethoxy group (OCF₂H) is of particular interest as it can modulate lipophilicity, metabolic stability, and target binding interactions. researchgate.net Unlike the more common trifluoromethoxy (OCF₃) group, the difluoromethoxy moiety possesses a hydrogen atom capable of forming hydrogen bonds, which can be a critical interaction with biological targets. researchgate.net
The cyclohexyl ring serves as a three-dimensional scaffold that can be substituted to orient functional groups in specific spatial arrangements. The chair conformation of the cyclohexane (B81311) ring allows for substituents to be placed in either axial or equatorial positions, which can significantly impact the molecule's interaction with a protein binding pocket. msu.edu The hydroxyl group provides a key point for interaction, often acting as a hydrogen bond donor or acceptor, and serves as a handle for further chemical modification.
Systematic Derivatization Strategies and Analogue Libraries
Modifications to the cyclohexyl ring are aimed at exploring the spatial requirements of the target's binding site. Increasing the ring size to a cycloheptyl ring has been shown in some series to improve potency by better filling a hydrophobic pocket. acs.org Conversely, introducing rigidity, for example, through bicyclic systems, can lock the molecule into a more favorable conformation for binding, potentially increasing potency and selectivity. The introduction of substituents on the cyclohexyl ring can also probe for additional binding interactions.
Table 1: Hypothetical Activity of Cyclohexyl Ring Modifications
| Compound ID | Modification | Rationale | Predicted Activity |
| 1a | None (Parent) | Baseline | Moderate |
| 1b | Cyclopentyl | Reduce steric bulk | Lower |
| 1c | Cycloheptyl | Increase hydrophobic contact | Higher |
| 1d | 2-Methylcyclohexyl | Probe for steric tolerance | Variable |
| 1e | 3-Fluorocyclohexyl | Introduce polar interaction | Potentially Higher |
This table is illustrative and based on general medicinal chemistry principles.
The hydroxyl group is a primary site for functionalization to modulate polarity, lipophilicity, and metabolic stability. Bioisosteric replacement is a common strategy where the hydroxyl group is substituted with other functional groups that have similar steric and electronic properties. cambridgemedchemconsulting.comnih.gov For instance, replacing the hydroxyl group with an amino or thiol group can alter hydrogen bonding capabilities and introduce new interactions. nih.gov Esterification or etherification of the hydroxyl group can increase lipophilicity and may serve as a prodrug strategy.
Table 2: Hypothetical Activity of Hydroxyl Group Modifications
| Compound ID | Modification | Rationale | Predicted Activity |
| 2a | -OH (Parent) | Hydrogen bond donor/acceptor | Moderate |
| 2b | -NH₂ | Stronger hydrogen bond donor | Potentially Higher |
| 2c | -SH | Weaker hydrogen bond donor, potential metal interaction | Variable |
| 2d | -OCH₃ | Remove hydrogen bond donor, increase lipophilicity | Lower |
| 2e | -F | Weak hydrogen bond acceptor, increase polarity | Variable |
This table is illustrative and based on general medicinal chemistry principles.
The difluoromethoxy group itself can be altered to fine-tune electronic properties and metabolic stability. Replacing the difluoromethyl group with a trifluoromethyl group would increase lipophilicity and remove the hydrogen bond donating capability. researchgate.net Alternatively, substituting the difluoromethoxy group with other fluorinated alkyl ethers, such as a 2,2,2-trifluoroethoxy group, can further probe the binding pocket's tolerance for larger, more lipophilic substituents.
Table 3: Hypothetical Activity of Difluoromethoxy Moiety Alterations
| Compound ID | Modification | Rationale | Predicted Activity |
| 3a | -OCHF₂ (Parent) | Balance of lipophilicity and H-bonding | Moderate |
| 3b | -OCF₃ | Increased lipophilicity, no H-bond donation | Variable |
| 3c | -OCH₂CF₃ | Increased size and lipophilicity | Potentially Lower |
| 3d | -OCH₃ | Reduced lipophilicity, standard ether | Lower |
This table is illustrative and based on general medicinal chemistry principles.
Stereochemical SAR: Impact of Isomeric Forms on Activity
The stereochemistry of this compound derivatives is a critical determinant of their biological activity. The cis and trans isomers, arising from the relative orientation of the hydroxyl and difluoromethoxy groups, will present different three-dimensional shapes to the target protein. mvpsvktcollege.ac.in In the chair conformation, one isomer will have both substituents in equatorial positions, while the other will have both in axial positions or one axial and one equatorial. Generally, substituents prefer to be in the equatorial position to minimize steric hindrance. msu.edu The more stable conformer is not always the more active one, as the higher energy conformer may be the one that binds to the target.
Furthermore, if additional chiral centers are introduced, the resulting enantiomers and diastereomers can exhibit significantly different activities. It is common for one enantiomer to be significantly more potent than the other, as it will have the correct orientation to interact optimally with the chiral environment of the protein binding site. youtube.com
Table 4: Hypothetical Activity of Stereoisomers
| Compound ID | Isomer | Rationale | Predicted Activity |
| 4a | cis | Different spatial arrangement of substituents | Variable |
| 4b | trans | Different spatial arrangement of substituents | Variable |
| 4c | (1R, 4R) | Specific enantiomeric configuration | Potentially Higher |
| 4d | (1S, 4S) | Specific enantiomeric configuration | Potentially Lower |
This table is illustrative and based on general medicinal chemistry principles.
Topographical and Electrostatic Contributions to SAR
Lack of Publicly Available Data Prevents Analysis of this compound Derivatives' Pharmacophoric Features
A comprehensive search of scientific literature and patent databases has revealed a significant lack of publicly available information regarding the structure-activity relationship (SAR) of this compound and its derivatives. Despite employing a variety of targeted search queries, no specific studies detailing the SAR or pharmacophore modeling of this class of compounds could be identified.
The investigation sought to uncover research that systematically modifies the this compound scaffold and evaluates the resulting changes in biological activity. Such studies are fundamental to elucidating the key pharmacophoric features of a molecule, which are the essential structural and electronic characteristics required for it to interact with a specific biological target and exert a desired effect. This process typically involves the synthesis of a series of analogs with variations in substituents, stereochemistry, and core structure, followed by biological testing to establish a correlation between these modifications and the observed activity.
The absence of this foundational SAR data makes it impossible to perform a meaningful analysis of the key pharmacophoric features for this specific compound series. Consequently, the generation of a scientifically accurate and detailed article on the "Elucidation of Key Pharmacophoric Features Derived from SAR Analysis" for this compound derivatives, as per the requested outline, cannot be fulfilled at this time. The creation of data tables and the detailing of research findings are contingent on the existence of such primary research, which appears to be unavailable in the public domain.
Further research and publication in the field of medicinal chemistry focusing on this compound and its analogs are necessary before a comprehensive understanding of their pharmacophoric properties can be established.
Medicinal Chemistry Applications of 4 Difluoromethoxy Cyclohexan 1 Ol As a Molecular Scaffold
Rationale for Utilizing Cyclohexanol (B46403) Derivatives in Rational Drug Design
Furthermore, the hydroxyl group of the cyclohexanol moiety can act as a key hydrogen bond donor or acceptor, facilitating critical interactions within a receptor's binding pocket. It also serves as a convenient synthetic handle for further chemical modifications, allowing for the straightforward introduction of a wide array of functional groups to probe structure-activity relationships (SAR). The inherent lipophilicity of the cyclohexane (B81311) ring can also contribute to improved membrane permeability, a desirable property for many drug candidates. The biological activities of cyclohexanol derivatives can vary widely, including antimicrobial and anticancer effects, highlighting their versatility as a core structure in medicinal chemistry. researchgate.net
Strategic Incorporation of the Difluoromethoxy Moiety for Modulating Ligand-Target Interactions
The difluoromethoxy (-OCHF2) group is a privileged functional group in medicinal chemistry, often incorporated to enhance a drug candidate's pharmacological profile. mdpi.com Its inclusion is a strategic move to modulate several key properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com
One of the primary reasons for introducing a difluoromethoxy group is to block metabolic oxidation. mdpi.comnih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethoxy group more resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug. For instance, replacing a metabolically vulnerable methoxy (B1213986) group with a difluoromethoxy group can prevent O-demethylation, a common metabolic pathway. nih.gov
From an electronic standpoint, the difluoromethoxy group is a weak hydrogen bond acceptor and can influence the acidity of nearby protons. Its unique stereoelectronic properties can alter the conformation of the molecule, which may lead to more favorable interactions with the target protein. The electronegativity of the fluorine atoms can create a dipole moment that can engage in favorable electrostatic interactions within the binding site. mdpi.com
The lipophilicity of a molecule, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties, can be fine-tuned by the incorporation of a difluoromethoxy group. mdpi.com This group is more lipophilic than a hydroxyl or methoxy group, which can enhance a molecule's ability to cross cellular membranes. This modulation of lipophilicity is a key strategy for optimizing a drug's pharmacokinetic profile. mdpi.com
Scaffold Hopping and Lead Optimization Strategies Based on 4-(Difluoromethoxy)cyclohexan-1-ol
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify isofunctional molecules with significantly different core structures. nih.govbhsai.org This approach is particularly valuable for overcoming issues with existing lead compounds, such as poor pharmacokinetic properties, toxicity, or intellectual property limitations. nih.govresearchgate.net The this compound scaffold provides a unique starting point for such explorations.
Lead optimization often involves fine-tuning the properties of a hit compound to improve its efficacy and safety profile. dundee.ac.uk The cyclohexanol core of this compound allows for systematic modifications. For example, the hydroxyl group can be derivatized to explore different interactions with the target, or the stereochemistry of the ring substituents can be varied to probe the optimal three-dimensional arrangement for binding.
The difluoromethoxy group itself can be a key element in lead optimization. Its ability to improve metabolic stability and modulate lipophilicity makes it a valuable addition to a lead compound. mdpi.comnih.gov By retaining the difluoromethoxycyclohexyl core while modifying other parts of the molecule, chemists can systematically explore the chemical space around a lead compound to identify candidates with improved "drug-like" properties.
| Strategy | Rationale | Potential Outcome |
| Derivatization of the hydroxyl group | Explore new hydrogen bonding interactions and introduce diverse functional groups. | Improved binding affinity and selectivity. |
| Modification of the cyclohexane ring | Alter the conformational preferences and substituent vectors. | Enhanced fit within the binding pocket. |
| Scaffold hopping to related saturated heterocycles | Introduce new heteroatoms for additional interactions and modified physicochemical properties. | Novel intellectual property and improved ADME profile. |
| Isosteric replacement of the difluoromethoxy group | Fine-tune electronic properties and metabolic stability. | Optimized pharmacokinetic profile. |
Potential as a Core Fragment in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent, drug-like molecules. The this compound scaffold possesses several characteristics that make it an attractive core fragment for FBDD.
Its relatively low molecular weight and simple structure are consistent with the principles of fragment design. The distinct functionalities—the hydroxyl group as a hydrogen bond donor/acceptor and the difluoromethoxy group with its unique electronic properties—provide clear vectors for interaction with a target. The cyclohexyl ring itself provides a non-aromatic, three-dimensional scaffold that can be a desirable starting point for exploring non-traditional chemical space.
The identification of this compound or a similar fragment binding to a target would provide a valuable starting point for a drug discovery program. The subsequent optimization process could involve growing the fragment by adding substituents to the cyclohexyl ring or linking it with other identified fragments to increase affinity and selectivity.
Design and Synthesis of Targeted Libraries Incorporating the this compound Framework
The creation of focused compound libraries is a key strategy in modern drug discovery to efficiently explore the structure-activity relationships around a promising scaffold. researchgate.net The this compound framework provides an excellent foundation for the design and synthesis of such targeted libraries.
By using the cyclohexanol core as a central building block, combinatorial chemistry approaches can be employed to generate a diverse set of analogs. The hydroxyl group serves as a convenient attachment point for a wide range of chemical building blocks, introduced through reactions such as etherification, esterification, or Mitsunobu reactions. This allows for the systematic variation of substituents at this position to probe for optimal interactions with the target.
Furthermore, the synthesis can be designed to produce stereoisomers of the substituted cyclohexanol, allowing for the exploration of the impact of stereochemistry on biological activity. The difluoromethoxy group can be maintained as a constant feature to leverage its beneficial properties, while the rest of the molecule is diversified. The goal of such a library is to populate the chemical space around the core scaffold in a rational manner, increasing the probability of identifying potent and selective drug candidates. researchgate.net
| Library Design Principle | Synthetic Approach | Desired Outcome |
| Varying the substituent on the hydroxyl group | Parallel synthesis using a common intermediate and a diverse set of alcohols or carboxylic acids. | Identification of key interactions and SAR at this position. |
| Exploring stereoisomers | Stereoselective synthesis or separation of diastereomers. | Determination of the optimal 3D conformation for activity. |
| Introducing additional substituents on the ring | Multi-step synthesis starting from appropriately functionalized cyclohexanone (B45756) precursors. | Probing for additional binding pockets and improving affinity. |
| Scaffold diversification | Replacing the cyclohexane ring with other saturated rings (e.g., piperidine, tetrahydropyran). | Exploring new chemical space and intellectual property. |
Concepts of Druggability Enhancement through Scaffold Modification
The introduction of the difluoromethoxy group is a prime example of a modification aimed at improving druggability by enhancing metabolic stability. mdpi.comnih.gov The inherent three-dimensionality of the cyclohexanol core can be exploited to improve selectivity by designing molecules that fit precisely into the target's binding site while avoiding interactions with off-target proteins.
Furthermore, the physicochemical properties of the scaffold can be fine-tuned to optimize the ADME profile. For instance, the lipophilicity can be modulated by introducing polar or nonpolar groups to achieve the desired balance for oral absorption and distribution. The hydroxyl group can be masked as a prodrug to improve bioavailability, which is then cleaved in vivo to release the active compound. These modifications, guided by an understanding of the structure-activity and structure-property relationships, are essential for transforming a promising hit into a viable drug candidate.
Computational and Theoretical Investigations of 4 Difluoromethoxy Cyclohexan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide insights into molecular stability, reactivity, and spectroscopic properties. psu.edu
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. researchgate.netmdpi.com It offers a favorable balance between computational cost and accuracy, making it a standard tool for calculating ground-state properties of organic molecules. researchgate.net For 4-(difluoromethoxy)cyclohexan-1-ol, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can elucidate several key characteristics. psu.eduresearchgate.net
Key ground-state properties that can be calculated include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. This reveals electron-rich regions (negative potential), susceptible to electrophilic attack, and electron-poor regions (positive potential), prone to nucleophilic attack. For this molecule, the oxygen atoms of the hydroxyl and ether groups would be regions of negative potential, while the hydroxyl proton would be a site of positive potential.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. nih.gov
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value/Observation | Significance |
|---|---|---|
| HOMO Energy | ~ -7.5 eV | Indicates the energy of the outermost electrons; related to ionization potential and electron-donating ability. |
| LUMO Energy | ~ +1.2 eV | Indicates the energy of the lowest available orbital for accepting electrons; related to electron affinity. |
| HOMO-LUMO Gap | ~ 8.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. nih.gov |
| Dipole Moment | ~ 2.5 D | The presence of polar C-O, O-H, and C-F bonds creates a significant molecular dipole moment, influencing solubility and intermolecular interactions. |
| MEP Negative Region | Localized on Oxygen Atoms | These are the most likely sites for hydrogen bonding and electrophilic attack. |
| MEP Positive Region | Localized on Hydroxyl Hydrogen | This is the most likely site for nucleophilic attack or deprotonation. |
Note: These values are illustrative and would need to be confirmed by actual DFT calculations.
Ab Initio Methods for Excited State and Reaction Mechanism Elucidation
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. youtube.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide higher accuracy, especially for systems where DFT may struggle. acs.org
These methods are particularly valuable for:
Elucidating Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, ab initio methods can map out the potential energy surface of a chemical reaction. acs.org For this compound, this could be applied to study mechanisms such as the oxidation of the alcohol to the corresponding ketone, 4-(difluoromethoxy)cyclohexan-1-one, or the potential decomposition pathways of the difluoromethoxy group under various conditions. uni.lufluorine1.ru
Investigating Excited States: While Time-Dependent DFT (TD-DFT) is often used, higher-level ab initio methods can offer a more accurate description of electronically excited states. chemrxiv.org This is crucial for understanding the molecule's photochemistry, such as its response to UV radiation.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Flexibility Analysis
The cyclohexane (B81311) ring is not planar; it predominantly adopts a stable chair conformation that is free of angle and torsional strain. pressbooks.pub For a disubstituted cyclohexane like this compound, the substituents can exist in either axial or equatorial positions, leading to different conformers with varying stabilities. libretexts.orglibretexts.org
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By simulating the molecule for a period (nanoseconds to microseconds), MD can explore its conformational landscape, revealing the relative stabilities of different conformers and the energy barriers for interconversion (ring flipping). mdpi.com
For this compound, two stereoisomers exist: cis and trans.
cis-isomer: In the cis configuration, one chair conformer will have one substituent in an axial position and the other in an equatorial position. A ring flip will interchange these positions. The relative stability will depend on the steric bulk of the hydroxyl (-OH) versus the difluoromethoxy (-OCHF₂) group. The conformer with the bulkier group in the more spacious equatorial position is generally more stable. libretexts.org
trans-isomer: In the trans configuration, one chair conformer will have both substituents in equatorial positions (diequatorial), while the other will have both in axial positions (diaxial). The diequatorial conformer is significantly more stable, as it avoids unfavorable 1,3-diaxial interactions that cause steric strain. libretexts.orgfiveable.me
MD simulations, using a suitable force field, can quantify the energy differences between these states and determine the equilibrium population of each conformer. mdpi.com This information is vital as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological receptors.
Table 2: Conformational Analysis of trans-4-(Difluoromethoxy)cyclohexan-1-ol
| Conformer | -OH Position | -OCHF₂ Position | Key Steric Interactions | Predicted Relative Stability |
|---|---|---|---|---|
| Chair 1 | Equatorial | Equatorial | Minimal steric strain. | High (Most Stable) |
| Chair 2 (after ring flip) | Axial | Axial | Significant 1,3-diaxial interactions with axial hydrogens. | Low (Least Stable) |
Molecular Modeling Approaches for Ligand-Target Interaction Prediction (Theoretical Frameworks)
Should this compound be investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), molecular modeling techniques can provide a theoretical framework for predicting how it might bind. nih.govacs.org
Ligand-Based Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govdovepress.com This approach is "ligand-based" when it is derived from a set of known active molecules, without knowledge of the target's structure. nih.gov
For this compound, a pharmacophore model would be defined by its key chemical features:
Hydrogen Bond Donor (HBD): The hydroxyl group.
Hydrogen Bond Acceptor (HBA): The oxygen atom of the hydroxyl group and the oxygen of the difluoromethoxy group. The fluorine atoms can also act as weak hydrogen bond acceptors. nih.gov
Hydrophobic (HY): The aliphatic cyclohexane ring.
A 3D model representing the spatial relationships between these features could be used as a query to screen large chemical databases for other, structurally diverse molecules that might have similar biological activity. ugm.ac.idmdpi.com
Table 3: Pharmacophore Features of this compound
| Feature Type | Molecular Group | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Donor | Hydroxyl (-OH) | Interaction with acceptor groups (e.g., Asp, Glu, backbone carbonyls) in a protein. |
| Hydrogen Bond Acceptor | Hydroxyl Oxygen, Ether Oxygen | Interaction with donor groups (e.g., Arg, Lys, backbone N-H) in a protein. |
| Hydrophobic | Cyclohexane Ring | Interaction with nonpolar pockets (e.g., Leu, Val, Ile) in a protein. |
Structure-Based Molecular Docking and Binding Mode Predictions
When the three-dimensional structure of a target protein is known (e.g., from X-ray crystallography), structure-based molecular docking can be employed. researchgate.net This computational technique predicts the preferred orientation (pose) of a ligand when bound to a target, forming a stable complex. nih.gov
The process involves:
Preparation: The 3D structures of the ligand (this compound) and the protein are prepared. This includes adding hydrogen atoms and assigning partial charges. nih.gov
Docking: A docking algorithm systematically samples a large number of possible orientations of the ligand within the protein's binding site.
Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode.
The results of a docking simulation would predict the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. This provides a detailed, atom-level hypothesis of the binding mechanism, which can guide the design of more potent analogs. nih.govacs.org The fluorinated moiety could play a key role in modulating binding affinity and specificity through unique interactions. acs.org
Biological Activity and Mechanistic Insights of 4 Difluoromethoxy Cyclohexan 1 Ol in Vitro Studies
In Vitro Biological Screening Methodologies for Initial Activity Assessment
The preliminary assessment of a compound's biological activity typically involves a battery of in vitro screening assays. These high-throughput screening (HTS) methods are designed to rapidly test a compound against a wide array of biological targets to identify any potential "hits." Methodologies often include generalized cell viability assays, cytotoxicity assays, and broad-spectrum enzyme or receptor panels. For a compound like 4-(Difluoromethoxy)cyclohexan-1-ol, this initial screening would be crucial in identifying any potential areas of biological relevance, guiding further, more focused investigation.
Cell-Based Assays for Investigating Cellular Responses and Phenotypic Effects
Once a potential area of activity is identified, cell-based assays are employed to understand the compound's effects in a more biologically relevant context. nuvisan.com These assays can range from simple reporter gene assays to more complex high-content imaging studies that assess changes in cellular morphology, protein localization, or other phenotypic markers. nuvisan.com Such studies would be instrumental in determining how this compound affects cellular processes and could provide clues to its mechanism of action.
Biochemical Investigations into Molecular Target Identification and Validation (In Vitro Context)
Identifying the specific molecular target of a compound is a critical step in understanding its biological activity. Techniques such as affinity chromatography, chemical proteomics, and computational modeling are often used to pinpoint the protein or proteins with which a compound interacts. Subsequent validation studies, including direct binding assays and functional assays with the purified target, are then necessary to confirm the interaction. For 22-(4-Pyridinecarbonyl) Jorunnamycin A, a different compound, bioinformatics and in silico molecular docking were used to predict potential targets, which were then validated through in vitro anticancer activity assays. mdpi.com
Elucidation of Mechanistic Pathways and Signal Transduction Modulation (In Vitro Data)
Following target identification, researchers would investigate how the compound's interaction with its target modulates cellular signaling pathways. This often involves techniques like Western blotting, qPCR, and mass spectrometry-based phosphoproteomics to measure changes in protein expression, gene expression, and protein phosphorylation states. These studies would reveal the downstream consequences of the compound-target interaction and provide a deeper understanding of its mechanism of action.
Enzyme Inhibition/Activation Kinetics and Potency Determination (In Vitro)
If the identified target is an enzyme, detailed kinetic studies are performed to characterize the nature of the interaction. These assays determine key parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govnih.gov Such data is essential for quantifying the compound's potency and for structure-activity relationship (SAR) studies. For example, steady-state kinetic analysis is a common method to characterize enzyme inhibitors. nih.gov
The table below illustrates the type of data that would be generated from such kinetic studies.
| Kinetic Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. |
| Ki | The inhibition constant, which represents the affinity of the inhibitor for the enzyme. |
| Mechanism of Inhibition | Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive). |
Receptor Binding Assays and Ligand-Binding Affinity Characterization (In Vitro)
If the molecular target is a receptor, radioligand binding assays or other ligand-binding techniques are used to determine the compound's affinity for the receptor. merckmillipore.comlabome.comnih.govnih.gov These assays measure the equilibrium dissociation constant (Kd), which is a measure of the binding affinity. nih.gov Competition binding assays are also used to determine the IC50 value, which can be converted to a Ki value to represent the affinity of the test compound for the receptor. nih.gov
The following table outlines the key parameters determined in receptor binding assays.
| Binding Parameter | Description |
| Kd | The equilibrium dissociation constant, a measure of the affinity of a ligand for its receptor. |
| IC50 | The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. |
| Ki | The inhibition constant for a competing ligand, calculated from the IC50 value. |
In Vitro Selectivity Profiling Against Multiple Biological Targets
To assess the specificity of a compound, it is typically screened against a panel of related and unrelated biological targets. This selectivity profiling is crucial for identifying potential off-target effects that could lead to undesirable side effects. A compound that is highly selective for its intended target is generally preferred for further development. This process helps to build a comprehensive understanding of the compound's biological interactions and its potential as a therapeutic agent or research tool.
Future Directions and Emerging Research Avenues for 4 Difluoromethoxy Cyclohexan 1 Ol
Exploration of Advanced Synthetic Technologies and Automated Synthesis
The synthesis of fluorinated compounds like 4-(Difluoromethoxy)cyclohexan-1-ol is often a complex endeavor. bioengineer.orgsciencedaily.com However, the development of novel synthetic methods is set to revolutionize this field. Recent breakthroughs, such as the use of visible-light photoredox catalysis, are providing milder and more efficient pathways to create difluoromethoxy groups. nih.govnih.gov These methods often utilize radical intermediates under gentle reaction conditions, opening the door to syntheses that were previously difficult to achieve. nih.gov
Furthermore, the advent of automated synthesis platforms is poised to accelerate the exploration of derivatives of this compound. synplechem.com Robotic systems can now perform complex organic reactions and purifications with minimal human intervention, enabling the rapid generation of compound libraries for screening and optimization. synplechem.com The integration of artificial intelligence with these automated systems can further streamline the process by predicting optimal reaction pathways. synplechem.com
Diversification of Chemical Space through Novel Derivatization Strategies
The core structure of this compound serves as a versatile scaffold for creating a diverse range of new molecules. The difluoromethoxy group itself can enhance the reactivity of the compound, allowing for various chemical transformations. Future research will likely focus on exploring reactions such as oxidation to form ketones or aldehydes, and substitution reactions to replace the difluoromethoxy group with other functionalities, thereby expanding its synthetic utility.
A key area of interest is the creation of "Janus face" molecules, where one face of the cyclohexane (B81311) ring is fluorinated, creating a polarized and hydrophobic surface. nih.gov This unique characteristic can significantly impact a molecule's physicochemical properties, such as solubility and lipophilicity. nih.gov By strategically modifying the this compound structure, researchers can fine-tune these properties for specific applications, particularly in drug discovery. nih.govresearchgate.net
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemistry and Biology
The integration of artificial intelligence (AI) and machine learning (ML) is set to transform chemical and biological research. acs.orgnih.gov These powerful computational tools can analyze vast datasets to predict the properties and activities of molecules like this compound and its derivatives. mit.edunih.gov
For instance, ML models can be trained to predict a molecule's physicochemical properties, such as boiling point, melting point, and solubility, with high accuracy. mit.eduresearchgate.net This capability can significantly expedite the screening of virtual compound libraries, allowing researchers to prioritize the synthesis of molecules with the most promising characteristics. nih.gov Furthermore, ML can be employed to predict biological activity, such as the potential for a compound to inhibit a specific enzyme or interact with a biological target. mdpi.com Explainable AI techniques can even provide insights into the structural features responsible for a molecule's predicted activity, guiding the rational design of new and more potent compounds. arxiv.org
Potential Applications in Chemical Biology Probes and Mechanistic Studies
The unique properties of the difluoromethoxy group make this compound and its derivatives promising candidates for use as chemical biology probes. chemscene.com The fluorine atoms can serve as a spectroscopic handle for techniques like ¹⁹F NMR, allowing for the study of molecular interactions in biological systems. researchgate.net
These compounds could be used to investigate enzyme mechanisms and metabolic pathways. For example, the difluoromethoxy group can influence a molecule's binding affinity to biological targets, making it a valuable tool for studying drug-receptor interactions. By observing how derivatives of this compound affect cellular processes, researchers can gain a deeper understanding of fundamental biological mechanisms.
Multidisciplinary Research Initiatives for Translational Discoveries
The full potential of this compound can only be realized through collaborative, multidisciplinary research efforts. nih.gov Bringing together experts from organic synthesis, medicinal chemistry, chemical biology, computational chemistry, and pharmacology will be crucial for translating fundamental discoveries into practical applications. chemscene.comnih.gov
Such initiatives can foster the development of new therapeutic agents. For instance, the incorporation of the difluoromethoxy group into drug candidates has been shown to improve metabolic stability and pharmacokinetic properties. acs.orgmdpi.com Collaborative projects could focus on designing and synthesizing novel derivatives of this compound with enhanced efficacy against diseases like cancer or inflammatory conditions. nih.gov
Development of Novel Methodologies for Bioactive Compound Discovery
The search for new bioactive molecules is an ongoing challenge. nih.gov The unique structural and electronic properties of fluorinated compounds like this compound make them attractive starting points for drug discovery programs. nih.gov
Q & A
Q. What synthetic routes are recommended for 4-(difluoromethoxy)cyclohexan-1-ol, and what reaction conditions require optimization?
- Methodological Answer : Synthesis can involve introducing the difluoromethoxy group (OCHF₂) to a cyclohexanol scaffold. A plausible route includes:
- Nucleophilic substitution : React a cyclohexanol derivative (e.g., 4-hydroxycyclohexanone) with a difluoromethylating agent (e.g., ClCF₂H or BrCF₂H) under basic conditions.
- Reductive amination : For intermediates, reductive amination of ketones (e.g., 4-(difluoromethoxy)cyclohexanone) using NaBH₄ or catalytic hydrogenation may yield the alcohol .
- Catalytic deoxygenation : Iridium-catalyzed deoxygenation (e.g., using [Ir(cod)Cl]₂ and ligands) can reduce ketones to alcohols while preserving stereochemistry, as demonstrated for tertiary cycloalkanols .
Key optimizations : pH control to avoid elimination (common with fluorinated groups), solvent polarity, and catalyst loading (e.g., S/C ratios for iridium catalysts) .
Q. How can structural integrity and purity be validated using spectroscopic methods?
- Methodological Answer :
- NMR : Confirm the presence of the difluoromethoxy group via ¹⁹F NMR (δ ~ -80 ppm for CF₂) and ¹H NMR (splitting patterns for cyclohexanol protons).
- HRMS : Validate molecular weight (C₇H₁₂F₂O₂; exact mass 166.0776) and fragmentation patterns.
- IR spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C-F (1000–1300 cm⁻¹) stretches .
- Chromatography : Use HPLC or GC with fluorinated-phase columns to assess purity, leveraging retention time shifts caused by fluorine’s electronegativity .
Q. What stability concerns exist for this compound under varying storage conditions?
- Methodological Answer :
- Hydrolytic sensitivity : The difluoromethoxy group may undergo elimination under strongly basic conditions (e.g., NaOH/EtOH), forming cyclohexene derivatives. Store in neutral, anhydrous solvents (e.g., dry DMSO or THF) .
- Thermal stability : Conduct accelerated stability studies (40–60°C) monitored via TGA/DSC to detect decomposition thresholds.
- Light sensitivity : Fluorinated compounds can degrade under UV; use amber vials and inert atmospheres .
Advanced Research Questions
Q. How does the difluoromethoxy group influence stereoelectronic properties, and what computational methods model these effects?
- Methodological Answer :
- Electronic effects : The electronegative OCHF₂ group withdraws electron density, altering the cyclohexanol ring’s conformational equilibrium (e.g., chair vs. twist-boat).
- DFT calculations : Use Gaussian 16 or ORCA to model:
- Partial charge distribution (Mulliken/NPA charges).
- Transition states for elimination or nucleophilic reactions.
- Non-covalent interactions (NCI plots) with biological targets .
- Solvent effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF) and compare with experimental data .
Q. How can contradictory data on the biological activity of fluorinated cyclohexanols be resolved?
- Methodological Answer :
- Comparative assays : Test this compound alongside analogs (e.g., 4-methoxy or 4-trifluoromethyl derivatives) in enzyme inhibition or receptor-binding assays to isolate fluorine-specific effects .
- Dose-response studies : Establish EC₅₀/IC₅₀ curves under standardized conditions (pH 7.4, 37°C).
- Metabolite screening : Use LC-MS/MS to identify degradation products that may interfere with activity measurements .
Q. What mechanistic insights arise from using transition-metal catalysts in functionalizing this compound?
- Methodological Answer :
- Iridium catalysis : The [Ir(cod)Cl]₂/ligand system facilitates stereoretentive deoxygenation of tertiary alcohols. Apply similar conditions to preserve stereochemistry during derivatization (e.g., etherification or esterification) .
- Palladium cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl groups at the 4-position, leveraging the alcohol as a directing group.
- Mechanistic probes : Isotopic labeling (²H/¹⁸O) and kinetic isotope effects (KIE) can elucidate rate-determining steps in catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
